Home > Products > Screening Compounds P92654 > N-(2,3-dichlorophenyl)-4-morpholin-4-ylsulfonylbenzamide
N-(2,3-dichlorophenyl)-4-morpholin-4-ylsulfonylbenzamide -

N-(2,3-dichlorophenyl)-4-morpholin-4-ylsulfonylbenzamide

Catalog Number: EVT-4842197
CAS Number:
Molecular Formula: C17H16Cl2N2O4S
Molecular Weight: 415.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine

  • Compound Description: This organic compound is studied as a potential drug candidate against the SARS-CoV-2 main protease (MPro). Molecular docking calculations showed high binding energy and inhibition constant against SARS-CoV-2 MPro. []

N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide

  • Compound Description: This compound is characterized by X-ray crystallography, revealing its structural features. It forms dimers via N—H⋯O hydrogen bonds in its crystal structure. []

NGB 2904 [N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide]

  • Compound Description: NGB 2904 is a dopamine D3 receptor antagonist. It has been investigated for its effects on cocaine abuse in rhesus monkeys. While it did not demonstrate cocaine-like effects or substitute for cocaine in discrimination studies, it did show a decrease in both cocaine- and food-maintained responding when administered intravenously. []

CJB 090 [N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide]

  • Compound Description: CJB 090 is a dopamine D3 receptor partial agonist. Studies in rhesus monkeys show it can attenuate both the discriminative and reinforcing stimulus effects of cocaine without producing cocaine-like effects. [, ] Additionally, in squirrel monkeys, CJB 090 attenuated cocaine's discriminative stimulus effects without significantly impacting cocaine self-administration behavior. []
  • Compound Description: Compound 29 displays high affinity and selectivity for dopamine D3 receptors, acting as a potent antagonist. It exhibits a significantly improved pharmacological profile compared to its parent ligand, NGB 2904, with a greater than 5-fold increase in antagonist potency at the D3 receptor. []
  • Compound Description: The crystal structure of this compound, determined by X-ray diffraction, reveals its ionic nature, existing as a 1-(2,3-dichlorophenyl)piperazine cation and a picrate anion. Its crystal packing is stabilized by various hydrogen bonds, including N—H⋯O and C—H⋯O interactions. []

N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides

  • Compound Description: This series of compounds were designed to study the structural features critical for dopamine D3 receptor (D3R) selectivity. The research identified compounds with exceptionally high selectivity for D3R over dopamine D2 receptors (D2R), some exceeding 1000-fold selectivity. The study also highlighted the significance of the second extracellular loop (E2) of the D3R in achieving this selectivity. []
  • Compound Description: These two derivatives were radiolabeled with carbon-11 ([11C]) for evaluation as potential radioligands for imaging dopamine D3 receptors in vivo using positron emission tomography (PET). Despite their promising in vitro pharmacological profiles as D3 receptor ligands, in vivo studies showed that their cerebral uptake kinetics did not correlate with the expected regional distribution of D3 receptors. []

4‐Amino‐N‐(2,3‐dichloro­phen­yl)benzene­sulfonamide

  • Compound Description: X-ray crystallography studies reveal that this compound crystallizes with two independent molecules in the asymmetric unit. The crystal structure is characterized by layers of molecules interconnected through hydrogen bonds between the NH2 and SO2 groups, with van der Waals forces governing the interactions between these layers. []
  • Compound Description: X-ray crystallography studies of this compound reveal a dihedral angle of 56.5° between its two aromatic rings. A notable feature of its crystal structure is the formation of centrosymmetric dimers through N—H⋯O hydrogen bonds between the molecules. []

4-Chloro-N-(2,3-dichlorophenyl)-2-methylbenzenesulfonamide

  • Compound Description: This compound is characterized by X-ray crystallography. It exhibits a torsion angle of 50.4° for its C—SO2—NH—C moiety and a dihedral angle of 69.6° between its sulfonyl and aniline benzene rings. The crystal structure is stabilized by N—H⋯O hydrogen bonds, leading to the formation of zigzag chains of molecules aligned parallel to the crystallographic b axis. []

6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine)

  • Compound Description: Lamotrigine is a pharmaceutical compound used as an anticonvulsant and mood stabilizer. A new industrial process for its production, achieving high purity and yield under neutral conditions, is described in the related research paper. []

1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone derivatives (Compounds 6a-j)

  • Compound Description: These derivatives, featuring a thiazolidin-4-one ring linked to the core structure, were synthesized and evaluated for their in vitro antimicrobial activity. Compounds with specific substitutions on the phenyl ring of the thiazolidinone moiety (e.g., 2-Cl, 4-Cl) demonstrated significant antibacterial activity compared to the standard drug ampicillin. []
  • Compound Description: This compound is recognized for its potential in treating neurokinin A-derived diseases. The research paper outlines a new method for its synthesis, highlighting the importance of stereochemistry in its production. []
  • Compound Description: This series of substituted benzamide derivatives were synthesized and investigated for their inhibitory activity against various alkaline phosphatases (APs) and ecto-5′-nucleotidases. While they showed a lesser degree of inhibition against APs, their potential to interact with nucleotide protein targets is notable. []

4-Chloro-3-sulfamoyl N-(2,3-dihydro-2-methyl-1H-indol-1-yl) benzamide (Indapamide)

  • Compound Description: Indapamide is a pharmaceutical drug used as a diuretic. The provided research papers describe new industrial processes for its synthesis, improving efficiency and scalability. [, , ]

4-Chloro-N-(2,3-dimethylphenyl)benzamide

  • Compound Description: X-ray crystallography reveals that the ortho- and meta-methyl substituents in this compound are positioned anti to the N—H bond. Additionally, there is a significant dihedral angle of 95.0° between the benzoyl and aniline benzene rings. The crystal structure is stabilized by N—H⋯O hydrogen bonds and C—H⋯π interactions. []

2-[6-methoxy-3-(2,3-dichlorophenyl)methyl-4-oxo-1,4-dihydro-1(4H)-quinolyl]acetic acid

  • Compound Description: This compound has been synthesized through a novel, environmentally friendly method that avoids the use of harsh reagents like polyphosphoric acid. This synthetic approach offers advantages for industrial production and highlights the importance of developing sustainable chemical processes. [, ]

2,3-dimethoxy-N-(4-nitrophenyl)benzamide

  • Compound Description: The crystal structure of this compound, elucidated by X-ray crystallography, reveals the formation of supramolecular chains along the a-axis. These chains are stabilized by weak C—H⋯O hydrogen bonds between the molecules. []

2,3-Difluoro-N-(2-pyridyl)benzamide

  • Compound Description: X-ray crystallography reveals that this compound crystallizes with two independent molecules in its asymmetric unit, exhibiting slight conformational differences. In the crystal structure, molecules form hydrogen-bonded dimers via N—H⋯Npyridine interactions, and these dimers further interact through C—H⋯O interactions, resulting in supramolecular chains. []

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Compound Description: This compound is noteworthy for having three distinct molecules (A, B, and C) in its asymmetric unit, each with a different conformation. The crystal structure exhibits dimers formed through N—H⋯O hydrogen bonding, and these dimers are further connected by C—H⋯O interactions. []

4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

  • Compound Description: The crystal structure of this compound is stabilized by N—H⋯O and C—H⋯Cl hydrogen bonds, leading to the formation of chains along the [] direction. Additionally, π–π interactions between specific rings within the molecule contribute to its crystal packing stability. []

4-Chloro-N-(2,6-dichlorophenyl)benzamide

  • Compound Description: This compound crystallizes with four molecules in its asymmetric unit, each exhibiting a distinct conformation of the central amide –CONH group with respect to the aromatic rings. The crystal structure is characterized by N—H⋯O hydrogen bonds, aromatic–aromatic interactions, short Cl⋯Cl contacts, and C—H⋯Cl hydrogen bonds. []

Properties

Product Name

N-(2,3-dichlorophenyl)-4-morpholin-4-ylsulfonylbenzamide

IUPAC Name

N-(2,3-dichlorophenyl)-4-morpholin-4-ylsulfonylbenzamide

Molecular Formula

C17H16Cl2N2O4S

Molecular Weight

415.3 g/mol

InChI

InChI=1S/C17H16Cl2N2O4S/c18-14-2-1-3-15(16(14)19)20-17(22)12-4-6-13(7-5-12)26(23,24)21-8-10-25-11-9-21/h1-7H,8-11H2,(H,20,22)

InChI Key

OZOHBKNMZZXXPS-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.